An In-depth Technical Guide to Dinonyl Adipate for Scientific Professionals
An In-depth Technical Guide to Dinonyl Adipate for Scientific Professionals
Introduction: Defining Dinonyl Adipate
Dinonyl adipate is a high-molecular-weight organic compound, specifically a diester of adipic acid and a nine-carbon alcohol. It is a substance of significant industrial importance, primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1] For the discerning researcher, it is critical to distinguish between two primary forms, which are often referenced interchangeably but are chemically distinct:
-
Di-n-nonyl adipate: This refers to the straight-chain isomer, hexanedioic acid, 1,6-dinonyl ester. Its unique identifier is CAS Number 151-32-6 .[2][3][4][5][6]
-
Diisononyl adipate (DINA): This is the more commercially prevalent form, representing a complex mixture of branched-chain isomers.[7] Its designated identifier is CAS Number 33703-08-1 .[7][8][9]
This guide will primarily focus on diisononyl adipate (DINA) due to its widespread application, while acknowledging the properties of the straight-chain variant. DINA is recognized for imparting excellent low-temperature flexibility and thermal stability to polymers, making it a preferred choice over some traditional phthalate plasticizers.[8][10] Its utility extends from industrial applications in polyvinyl chloride (PVC) products to specialized roles in cosmetics and lubricants.[10][11]
Chemical Synthesis: The Esterification Pathway
The industrial synthesis of dinonyl adipate is a classic example of a Fischer-Speier esterification reaction. The process involves the reaction of adipic acid with a nonyl alcohol isomer (typically isononanol for DINA) in the presence of an acid catalyst.
The fundamental reaction is as follows: Adipic Acid reacts with two equivalents of Isononyl Alcohol to produce Diisononyl Adipate and water. This is an equilibrium reaction, and to drive it towards the product side, water is continuously removed from the reaction mixture, typically through azeotropic distillation.
Caption: Synthesis of Diisononyl Adipate (DINA) via Fischer Esterification.
Physicochemical Properties
The physical and chemical characteristics of DINA define its performance and application scope. It is generally characterized as a clear, colorless to pale yellow, oily liquid with a faint odor.[8][11] Below is a consolidation of its key properties.
| Property | Value | Source(s) |
| CAS Number | 33703-08-1 (Diisononyl Adipate) | [7][8] |
| 151-32-6 (Di-n-nonyl Adipate) | [2][3] | |
| Molecular Formula | C₂₄H₄₆O₄ | [3][7][10] |
| Molecular Weight | 398.6 g/mol | [3][9] |
| Appearance | Clear, colorless, oily liquid | [8][11] |
| Density | ~0.92 g/cm³ at 20°C | [7][8] |
| Boiling Point | ~233-232°C (decomposes) | [7][11][12] |
| 420.4°C at 760 mmHg (Di-n-nonyl) | [5] | |
| Freezing / Melting Point | -60 to -65°C | [8][11] |
| -56°C | [7][12] | |
| Flash Point | 228°C (Pensky-Martens closed cup) | [8] |
| 232°C (lit.) | [7][12] | |
| Vapor Pressure | < 0.01 (Evaporation Rate) | [8] |
| 3.31E-06 mm Hg (Di-n-nonyl) | [2][3] | |
| Kinematic Viscosity | 24 mm²/s at 20°C | [8] |
| Water Solubility | Practically insoluble (3.2 µg/L at 22°C) | [7][11][12] |
| Solubility in Organics | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) | [7][8][11] |
| LogP (Octanol/Water) | 9.56 at 20°C | [7] |
Mechanism of Action as a Plasticizer in PVC
The primary function of DINA is to serve as a plasticizer, a compound that increases the plasticity or decreases the viscosity of a material. In the context of Polyvinyl Chloride (PVC), which is inherently rigid and brittle at room temperature, DINA's role is transformative.
Causality: The large, branched, and non-polar DINA molecules integrate themselves between the long, linear PVC polymer chains. This process disrupts the strong, close-packed, intermolecular van der Waals forces that exist between the polymer chains in their rigid state. By spacing the chains further apart, DINA increases the "free volume" within the polymer matrix. This additional space allows the polymer chains to slide past one another more easily, which macroscopically translates to a significant reduction in the material's glass transition temperature (Tg). The result is a flexible, pliable, and durable material suitable for a wide range of applications where rigidity is undesirable.
Caption: DINA molecules increase the spacing between polymer chains, enhancing flexibility.
Applications in Research and Industry
DINA's favorable properties have led to its adoption in several key areas:
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Polymer Science: The primary application is as a plasticizer for PVC, used in electrical insulation, films (including shrink wrap and food packaging), and synthetic leather.[8][10] Its low volatility and excellent low-temperature performance are particularly beneficial.[8]
-
Cosmetics and Personal Care: DINA functions as a skin conditioning agent, emollient, and solvent in various cosmetic formulations.[7][11][12]
-
Lubricants: It is used as a synthetic base oil in formulations that require good low-temperature flow properties, where it can also improve additive solubility.[10]
-
Materials Research: As a non-phthalate plasticizer, DINA is a subject of research for safer alternatives in sensitive applications like medical devices, toys, and food contact materials.[1][11]
Toxicology and Human Biomonitoring
From a regulatory standpoint, DINA is generally not classified as a hazardous substance according to GHS classifications.[11] However, exposure can cause irritation to the eyes, nose, and throat.[12] Due to its very low water solubility, it is considered slightly hazardous to aquatic environments, and release into waterways should be avoided.[11]
For drug development professionals and toxicologists, understanding human exposure is paramount. Research has shifted towards human biomonitoring (HBM) to assess population-wide exposure to plasticizers.[1] Specific metabolites of DINA have been identified in urine, serving as reliable biomarkers. These include mono(hydroxy-isononyl) adipate (OH-MINA) and mono(carboxy-isooctyl) adipate (cx-MIOA).[1] The quantification of these metabolites provides an objective measure of internal exposure, which is crucial for comprehensive risk assessment.
Experimental Protocol: Quantification of DINA in a PVC Matrix via GC-MS
This protocol outlines a self-validating system for the accurate determination of DINA content in a solid polymer sample, such as PVC. The methodology is based on solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for this purpose.[3][8][11]
Objective: To accurately quantify the concentration (% w/w) of Diisononyl Adipate (DINA) in a given PVC sample.
1. Materials and Reagents:
-
PVC sample
-
Diisononyl Adipate (DINA) analytical standard
-
Internal Standard (IS): e.g., Benzyl butyl phthalate (BBP) or a deuterated adipate
-
Solvents (HPLC or GC grade): Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reagent-grade methanol
-
Volumetric flasks, pipettes, and vials
-
Analytical balance (±0.1 mg)
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE)
-
GC-MS system with an appropriate capillary column (e.g., DB-5MS or equivalent)
2. Preparation of Standards:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DINA analytical standard and dissolve in DCM in a 10 mL volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL) by serial dilution of the DINA stock standard. Spike each calibration standard with a constant concentration of the internal standard (e.g., 50 µg/mL).
3. Sample Preparation and Extraction:
-
Sample Comminution: Cut the PVC sample into small pieces (<4 mm²) to maximize the surface area for extraction.[8]
-
Weighing: Accurately weigh approximately 100-200 mg of the cut PVC sample into a glass vial.
-
Solvent Extraction:
-
Add 10 mL of DCM (or THF) to the vial containing the sample.[8]
-
Add a precise volume of the internal standard stock solution to achieve the same concentration as in the calibration standards.
-
Cap the vial tightly and place it in an ultrasonic bath for 60 minutes to facilitate the extraction of DINA from the polymer matrix.
-
-
Filtration: After sonication, allow the solution to cool. Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial. This step removes any suspended polymer fragments.
4. GC-MS Instrumental Analysis:
-
GC Conditions (Typical):
-
Injector: Splitless mode, 280°C
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for DINA (e.g., m/z 129, 149) and the internal standard.
-
5. Data Analysis and Quantification:
-
Calibration Curve: Inject the prepared calibration standards into the GC-MS. Construct a calibration curve by plotting the ratio of the DINA peak area to the internal standard peak area against the concentration of DINA.
-
Sample Analysis: Inject the prepared sample extract.
-
Calculation: Determine the DINA concentration in the extract using the peak area ratio from the sample chromatogram and the linear regression equation from the calibration curve. Calculate the final concentration in the original PVC sample as a weight percentage (% w/w).
Caption: Workflow for the quantification of DINA in a polymer matrix by GC-MS.
References
-
Diisononyl Adipate - Univar Solutions. [Link]
-
Diisononyl adipate for safe and flexible plasticizers - PENPET. [Link]
-
Di-n-nonyl adipate - Hazardous Agents - Haz-Map. [Link]
-
1,6-Dinonyl hexanedioate - PubChem. [Link]
-
dinonyl adipate, 151-32-6 - The Good Scents Company. [Link]
-
DINONYL ADIPATE - FDA Global Substance Registration System. [Link]
-
Diisononyl Adipate - PubChem. [Link]
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- 4. aimplas.net [aimplas.net]
- 5. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
